molecular formula C17H18N2O5 B5567317 methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate

methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate

Cat. No. B5567317
M. Wt: 330.33 g/mol
InChI Key: NOJVUMXNOLXHBW-UHFFFAOYSA-N
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Description

“Methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate” is a chemical compound. It is related to other compounds such as “Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate” and "METHYL {[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}ACETATE" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (C1=CC=CC=C21)N (C2=O)C (CO)C (OC)=O . The InChI is 1S/C12H11NO5/c1-18-12 (17)9 (6-14)13-10 (15)7-4-2-3-5-8 (7)11 (13)16/h2-5,9,14H,6H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.19, a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, a predicted boiling point of 345.7±25.0 °C, a flash point of 162.9°C, a vapor pressure of 6.04E-05mmHg at 25°C, and a refractive index of 1.581 .

Scientific Research Applications

Oxindole Synthesis

One significant application is in the synthesis of oxindoles, which are crucial intermediates in medicinal chemistry. The process involves palladium-catalyzed C-H functionalization, utilizing related compounds for synthesizing oxindole derivatives. These derivatives have potential applications as serine palmitoyl transferase enzyme inhibitors, which are relevant in treating diseases like cancer and neurodegenerative disorders (Magano, Kiser, Shine, & Chen, 2014).

Cardiovascular Activity Studies

Another area of application is in the cardiovascular field, where related nitriles and dihydropyridine derivatives have been synthesized and studied for their cardiovascular activities. These studies help understand the relationship between chemical structure and biological activity, paving the way for developing new therapeutic agents (Krauze et al., 2004).

Acetylcholinesterase Inhibitors

Additionally, compounds structurally similar to "methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate" are used in synthesizing acetylcholinesterase inhibitors. These inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies of these compounds provide insights into designing more effective and selective inhibitors (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).

Synthesis of Spirooxindole Derivatives

Spirooxindole derivatives, which have shown a wide range of biological activities, can also be synthesized using related methodologies. These compounds are synthesized through one-pot reactions involving piperidine as a catalyst, demonstrating the versatility of piperidine derivatives in organic synthesis (Alizadeh, Firuzyar, & Mikaeili, 2010).

Molecular Structure Studies

Research also extends to the molecular and crystal structure studies of related compounds, providing insights into the interactions that govern their stability and reactivity. Understanding these structures helps in the design of compounds with desired physical and chemical properties (Khan et al., 2013).

properties

IUPAC Name

methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-24-17(23)11-6-8-18(9-7-11)14(20)10-19-15(21)12-4-2-3-5-13(12)16(19)22/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJVUMXNOLXHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]piperidine-4-carboxylate

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